![molecular formula C14H17F2NO4S B2975439 N-(2-cyclopropyl-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide CAS No. 1798619-03-0](/img/structure/B2975439.png)
N-(2-cyclopropyl-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-cyclopropyl-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide, commonly known as CHDI-340246, is a small molecule inhibitor that has shown promising results in scientific research applications. This compound was developed as a potential treatment for various diseases, including cancer, inflammation, and autoimmune disorders.
Mechanism Of Action
CHDI-340246 exerts its effects by inhibiting the activity of a protein called bromodomain-containing protein 4 (BRD4). BRD4 is a transcriptional regulator that plays a critical role in cancer progression and inflammation. By inhibiting BRD4, CHDI-340246 can prevent the expression of genes that are involved in these processes.
Biochemical and Physiological Effects:
In addition to its effects on cancer and inflammation, CHDI-340246 has been shown to have other biochemical and physiological effects. It has been demonstrated to induce apoptosis, or programmed cell death, in cancer cells. It has also been shown to inhibit the migration and invasion of cancer cells. Furthermore, CHDI-340246 has been shown to modulate the immune system by regulating the production of cytokines and chemokines.
Advantages And Limitations For Lab Experiments
One of the advantages of CHDI-340246 is its high potency and selectivity for BRD4. This makes it a useful tool for studying the role of BRD4 in various biological processes. However, one limitation of CHDI-340246 is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments. In addition, its high lipophilicity can lead to non-specific binding to other proteins and membranes.
Future Directions
There are several future directions for the study of CHDI-340246. One potential application is in combination therapy with other chemotherapeutic agents. It has been shown to enhance the efficacy of other drugs, and further studies could investigate its potential in combination with other agents. Another area of research could focus on the development of more potent and selective BRD4 inhibitors. Finally, the role of BRD4 in other biological processes, such as epigenetic regulation and DNA damage response, could be further investigated using CHDI-340246 as a tool.
Synthesis Methods
The synthesis of CHDI-340246 involves several steps, including the reaction of 2-chloro-N-(2-cyclopropyl-2-hydroxypropyl)acetamide with difluoromethylsulfone, followed by the reaction with 2-aminobenzamide. The final product is obtained after several purification steps, including crystallization and column chromatography.
Scientific Research Applications
CHDI-340246 has been extensively studied for its potential applications in cancer treatment. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been demonstrated to enhance the efficacy of other chemotherapeutic agents, such as doxorubicin and cisplatin. CHDI-340246 has also been investigated for its anti-inflammatory and immunomodulatory properties, making it a potential treatment for autoimmune disorders.
properties
IUPAC Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-(difluoromethylsulfonyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F2NO4S/c1-14(19,9-6-7-9)8-17-12(18)10-4-2-3-5-11(10)22(20,21)13(15)16/h2-5,9,13,19H,6-8H2,1H3,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZILHJWNNXTXMAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=CC=CC=C1S(=O)(=O)C(F)F)(C2CC2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F2NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-cyclopropyl-2-hydroxypropyl)-2-((difluoromethyl)sulfonyl)benzamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.